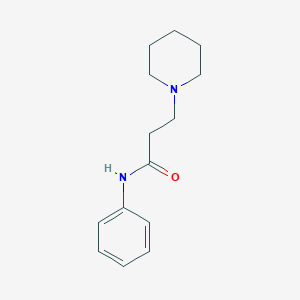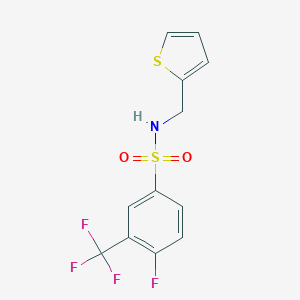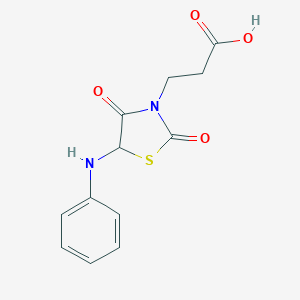
N-phenyl-3-(1-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3-(1-piperidinyl)propanamide, also known as NPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. NPP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wirkmechanismus
N-phenyl-3-(1-piperidinyl)propanamide inhibits FAAH by binding to its active site, thereby preventing the breakdown of endocannabinoids. This leads to an increase in the levels of endocannabinoids, which in turn activates cannabinoid receptors in the brain and other organs. The activation of cannabinoid receptors produces various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
N-phenyl-3-(1-piperidinyl)propanamide has been shown to produce various biochemical and physiological effects in animal models and human studies. It has been shown to produce analgesic effects in various pain models such as inflammatory pain, neuropathic pain, and cancer pain. It also produces anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. N-phenyl-3-(1-piperidinyl)propanamide has been shown to produce anxiolytic and antidepressant effects in animal models and human studies. It also produces neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-3-(1-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It is also stable in various solvents and can be easily synthesized in large quantities. However, N-phenyl-3-(1-piperidinyl)propanamide has some limitations for lab experiments. It has low aqueous solubility, which makes it difficult to use in aqueous solutions. It is also metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.
Zukünftige Richtungen
N-phenyl-3-(1-piperidinyl)propanamide has several potential future directions in scientific research. It can be used to study the role of endocannabinoids in various physiological processes such as pain sensation, mood regulation, and appetite control. It can also be used to develop new drugs for the treatment of various disorders such as chronic pain, anxiety, and depression. N-phenyl-3-(1-piperidinyl)propanamide can be modified to improve its pharmacokinetic properties and reduce its toxicity. It can also be used in combination with other drugs to produce synergistic effects.
Synthesemethoden
The synthesis of N-phenyl-3-(1-piperidinyl)propanamide involves the reaction of 3-(1-piperidinyl)propanoic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3-(1-piperidinyl)propanamide is used in scientific research for its unique properties and mechanism of action. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control.
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
N-phenyl-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c17-14(15-13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |
InChI-Schlüssel |
VQQGOXHLQOBMRC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)
![1-(4-Chlorophenyl)-4-[(5-ethyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B246358.png)




![N-{3-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B246371.png)
![N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-3-nitrobenzamide](/img/structure/B246374.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B246375.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]furan-2-carboxamide](/img/structure/B246376.png)
![2-(7,8-dimethyl-3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone](/img/structure/B246380.png)
![2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246381.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B246385.png)